![molecular formula C20H22ClN3O3S B2451103 Methyl 2-(2-chlorophenyl)-2-[4-(2-methylsulfanylpyridine-3-carbonyl)piperazin-1-yl]acetate CAS No. 1252073-45-2](/img/structure/B2451103.png)
Methyl 2-(2-chlorophenyl)-2-[4-(2-methylsulfanylpyridine-3-carbonyl)piperazin-1-yl]acetate
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Description
Methyl 2-(2-chlorophenyl)-2-[4-(2-methylsulfanylpyridine-3-carbonyl)piperazin-1-yl]acetate is a useful research compound. Its molecular formula is C20H22ClN3O3S and its molecular weight is 419.92. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Compounds with structural similarities to Methyl 2-(2-chlorophenyl)-2-[4-(2-methylsulfanylpyridine-3-carbonyl)piperazin-1-yl]acetate are often subjects of chemical synthesis studies aiming to develop novel organic compounds with potential biological or chemical utility. For instance, studies on the synthesis of novel annelated 2-oxopiperazines involve the interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides, leading to the formation of previously undescribed compounds with potential applications in medicinal chemistry and drug design (Medvedevat et al., 2015).
Antimicrobial Activity
Some piperazine-based compounds, similar in structural complexity to the compound , have been synthesized and evaluated for their antimicrobial activity. For example, diphenyl piperazine-based sulfanilamides were synthesized and found to exhibit inhibitory potency against various bacterial strains, indicating the potential of such compounds in developing new antimicrobial agents (Wang et al., 2011).
Drug Metabolism and Pharmacokinetics
Understanding the metabolism and pharmacokinetics of complex organic compounds is crucial for drug development. Studies on compounds like 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208) have explored its metabolism in rats, revealing the formation of various metabolites and providing insights into the metabolic pathways of similar compounds (Jiang et al., 2007).
properties
IUPAC Name |
methyl 2-(2-chlorophenyl)-2-[4-(2-methylsulfanylpyridine-3-carbonyl)piperazin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S/c1-27-20(26)17(14-6-3-4-8-16(14)21)23-10-12-24(13-11-23)19(25)15-7-5-9-22-18(15)28-2/h3-9,17H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNCLCPBWCPYET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCN(CC2)C(=O)C3=C(N=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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